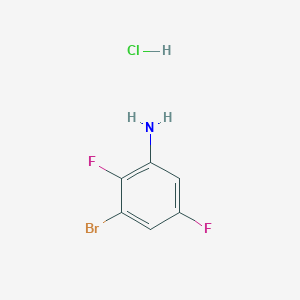

3-Bromo-2,5-difluoroaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,5-difluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGHLEAEGAQMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787929-07-0 | |

| Record name | 3-bromo-2,5-difluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2,5-difluoroaniline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 3-Bromo-2,5-difluoroaniline hydrochloride has emerged as a pivotal building block for synthesizing complex pharmaceutical agents. Its unique trifunctional aromatic core—bearing an amine, a bromine atom, and two fluorine atoms—offers chemists a versatile scaffold for constructing novel therapeutics. This guide provides an in-depth analysis of this compound's molecular profile, a field-tested scalable synthesis protocol, its critical role in drug discovery, and essential analytical methodologies for its characterization.

Core Molecular Profile

A precise understanding of a starting material's properties is fundamental. 3-Bromo-2,5-difluoroaniline is utilized in synthesis primarily as its free base, which is then often converted to the more stable and crystalline hydrochloride salt for purification and storage. The properties of both forms are detailed below.

| Property | 3-Bromo-2,5-difluoroaniline (Free Base) | This compound (Salt) |

| Molecular Formula | C₆H₄BrF₂N[2][3] | C₆H₅BrClF₂N[4] |

| Molecular Weight | 208.01 g/mol [2] | 244.46 g/mol [4] |

| CAS Number | 1269232-99-6[2][3] | 1787929-07-0[4] |

| Canonical SMILES | NC1=CC(F)=CC(Br)=C1F[2] | Cl.FC=1C=C(Br)C(F)=C(N)C1[4] |

| InChI Key | JBGGFYZUDGDHMN-UHFFFAOYSA-N[2] | Not readily available |

| Purity (Typical) | ≥95%[2] | ≥97%[4] |

| Physical Form | Solid | Crystalline Solid |

Scalable Synthesis: A Validated Palladium-Catalyzed Approach

For a building block to be truly valuable in drug development, a robust and scalable synthesis is non-negotiable. While several routes exist, the palladium-catalyzed Buchwald-Hartwig amination of 1,3-dibromo-2,5-difluorobenzene provides a reliable pathway for producing multi-kilogram quantities of the desired aniline hydrochloride salt.[5][6] This method is superior to older techniques that may involve harsh conditions or less stable intermediates like diazonium salts.[7]

The causality for this choice of methodology rests on several pillars:

-

Efficiency: Low catalyst loadings (0.5 mol %) make the process economically viable on a large scale.[5]

-

Process Safety: It avoids the generation of potentially explosive diazonium intermediates.[7]

-

Telescoping: The C-N bond formation and subsequent hydrolysis to the hydrochloride salt can be performed in a single, process-friendly solvent (iPrOAc), minimizing manual handling and potential for contamination.[5]

-

Product Isolation: The final hydrochloride salt is crystalline and can be isolated directly by filtration, simplifying purification.[5]

Experimental Workflow: Pd-Catalyzed Monoamination & Hydrolysis

Caption: Two-step, one-pot synthesis of 3-Bromo-2,5-difluoroaniline HCl.

Detailed Experimental Protocol

This protocol is adapted from a validated large-scale synthesis published by AstraZeneca.[5][6]

-

Vessel Inerting: Charge a suitable reactor with 1,3-dibromo-2,5-difluorobenzene (1.0 equiv), benzophenone imine (~0.9 equiv), Pd(dba)₂ (0.005 equiv), Xantphos (0.005 equiv), and potassium phosphate (K₃PO₄, 4.0 equiv).

-

Solvent Addition: Add isopropyl acetate (iPrOAc) to the reactor.

-

C-N Coupling Reaction: Purge the vessel with nitrogen and heat the reaction mixture to 75-80 °C. Stir at this temperature for 18-24 hours.

-

Expert Insight: The use of a heterogeneous base like K₃PO₄ is crucial as it minimizes catalyst deactivation and side reactions that can occur with soluble bases in low-loading catalytic systems.[5]

-

-

Reaction Monitoring: Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC) analysis.

-

Cooling and Hydrolysis: Once complete, cool the reaction mixture to 15-25 °C. Add aqueous hydrochloric acid (HCl) to the vessel to initiate hydrolysis of the imine intermediate.

-

Crystallization and Isolation: Stir the mixture to allow for the crystallization of the hydrochloride salt product.

-

Filtration and Drying: Isolate the crystalline solid by filtration, wash with iPrOAc, and dry under vacuum to yield this compound.

The Role in Modern Drug Discovery

Halogenated anilines are foundational building blocks in pharmaceutical development.[3] The specific substitution pattern of this compound makes it exceptionally useful for several reasons:

-

Vector for Elaboration: The amine group provides a reliable handle for amide bond formation or other nucleophilic additions, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular complexity.

-

Modulation of Physicochemical Properties: The two fluorine atoms significantly lower the pKa of the aniline nitrogen, making it less basic. This can be critical for avoiding off-target effects (e.g., hERG binding) and improving oral bioavailability. Fluorine substitution is also a well-established strategy to block sites of metabolic oxidation.[1]

Case Study: A Key Starting Material for KRASG12C Inhibitors

A prominent and authoritative application of this compound is its use as a key starting material in the synthesis of the anticancer agent AZD4625, a covalent inhibitor of the KRASG12C oncoprotein.[5][6] The development of KRAS inhibitors has been a landmark achievement in oncology, and the availability of high-quality, scalable starting materials like this compound is a critical enabler for manufacturing these life-saving medicines.

Caption: Role as a foundational block in complex API synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a mandate of Good Manufacturing Practice (GMP). For a poly-halogenated aniline, a multi-technique approach is required for comprehensive characterization.

| Technique | Application | Rationale & Insights |

| HPLC-UV | Purity assessment, reaction monitoring, and quantification of impurities. | The primary workhorse for quality control. A robust HPLC method can separate the main compound from starting materials, intermediates, and potential regioisomeric impurities. It is the standard for release testing.[8] |

| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | Gas Chromatography (GC) is effective for analyzing aniline derivatives.[9] Mass Spectrometry (MS) provides unequivocal confirmation of the molecular weight of the parent compound and can help identify unknown impurity peaks.[10] |

| NMR Spectroscopy | Definitive structure elucidation. | ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the precise structure, including the substitution pattern on the aromatic ring. It is the gold standard for structural verification. |

| LC-MS/MS | High-sensitivity impurity identification. | Tandem MS allows for the fragmentation of ions, providing structural clues for even trace-level impurities that may not be visible by other methods. This is critical for understanding potential genotoxic impurities.[11] |

Self-Validating Protocol: A comprehensive quality control protocol would stipulate that the material must pass specifications on at least two orthogonal analytical techniques (e.g., HPLC for purity and NMR for identity) before release. This cross-verification ensures the integrity of the material and the trustworthiness of the analytical data.

References

- Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.

-

PubChem. (n.d.). 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

-

ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

-

University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

- Google Patents. (2011). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4BrF2N). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Buy 3-Bromo-2,5-difluoroaniline | 1269232-99-6 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. figshare.le.ac.uk [figshare.le.ac.uk]

- 7. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. epa.gov [epa.gov]

- 10. PubChemLite - this compound (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]

- 11. lcms.cz [lcms.cz]

A Technical Guide to 3-Bromo-2,5-difluoroaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 3-Bromo-2,5-difluoroaniline hydrochloride, a critical chemical intermediate in modern pharmaceutical development. We will explore its chemical structure, physicochemical properties, a field-proven, large-scale synthesis protocol, and its significant role as a building block in targeted therapies, particularly for oncology. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Chemical Identity and Molecular Structure

3-Bromo-2,5-difluoroaniline and its hydrochloride salt are halogenated aromatic amines. The specific placement of two fluorine atoms and one bromine atom on the aniline ring creates a unique electronic and steric profile, making it a valuable synthon for complex molecule synthesis.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics in a laboratory setting.

Key identifiers for the hydrochloride salt and its corresponding free base are summarized below.

| Identifier | This compound | 3-Bromo-2,5-difluoroaniline (Free Base) |

| CAS Number | 1787929-07-0[2] | 1269232-99-6[1][3] |

| Molecular Formula | C₆H₅BrClF₂N[2] | C₆H₄BrF₂N[1][3] |

| Molecular Weight | 244.46 g/mol [2] | 208.006 g/mol [3] |

| IUPAC Name | 3-bromo-2,5-difluoroanilinium chloride | 3-bromo-2,5-difluoroaniline[1][3] |

| SMILES Notation | Cl.FC1=CC(Br)=C(F)C(N)=C1[2] | NC1=CC(F)=CC(Br)=C1F[3] |

The structure of the hydrochloride salt consists of the protonated 3-bromo-2,5-difluoroanilinium cation and a chloride anion.

Caption: Molecular structure of 3-Bromo-2,5-difluoroaniline HCl.

Physicochemical and Safety Data

The compound's properties make it suitable for various organic synthesis reactions. It is typically a solid at room temperature and should be handled with appropriate safety precautions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Purity | ≥95-97% | [2][3] |

| Relative Density | ~1.788 | [3] |

| Storage | Store at room temperature, sealed in a dry environment | [2][4] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection) | [2] |

A Validated Large-Scale Synthesis Protocol

The synthesis of this compound is crucial for its application in drug manufacturing. A robust, scalable process was developed for the multikilogram synthesis of this intermediate, required as a starting material for the anticancer KRASG12C inhibitor, AZD4625.[5] This two-step process demonstrates high efficiency and is a prime example of modern catalytic chemistry applied to pharmaceutical production.

Causality Behind Experimental Choice: The chosen method, a Palladium(0)-catalyzed Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation. It offers high functional group tolerance and efficiency, which is critical for complex pharmaceutical intermediates. The subsequent hydrolysis is a standard and reliable method for deprotecting the amine to yield the final product as a stable hydrochloride salt, which can often be isolated directly via filtration, simplifying the purification process.[5]

Experimental Workflow

The process involves two primary stages:

-

Pd-Catalyzed C-N Cross-Coupling: 1,3-Dibromo-2,5-difluorobenzene is coupled with benzophenone imine using a palladium catalyst and a phosphine ligand.

-

Imine Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous hydrochloric acid to yield the target aniline hydrochloride.[5]

Caption: Workflow for the large-scale synthesis of the target compound.

Step-by-Step Methodology

This protocol is an overview based on the published manufacturing process. Researchers should consult the primary literature for precise quantities and safety procedures.[5]

-

Reaction Setup: To a suitable reactor, charge 1,3-dibromo-2,5-difluorobenzene, the palladium precatalyst (e.g., Pd(dba)₂), and a phosphine ligand (e.g., Xantphos).

-

Solvent and Reagents Addition: Add a process-friendly solvent such as isopropyl acetate (iPrOAc), followed by benzophenone imine and a heterogeneous base like potassium phosphate (K₃PO₄). The use of excess K₃PO₄ is critical to minimize catalyst deactivation.[5]

-

C-N Coupling Reaction: Heat the reaction mixture to approximately 80 °C and monitor for completion. This step forms the haloaryl-imine intermediate.

-

Hydrolysis: Upon completion, cool the reaction mixture. The process is "telescoped" by directly adding aqueous hydrochloric acid to the organic solution containing the imine intermediate.

-

Isolation: The addition of HCl facilitates the hydrolysis of the imine and the precipitation of the desired 3-Bromo-2,5-difluoroaniline as its crystalline hydrochloride salt.

-

Purification: The product can be isolated directly by filtration, washed, and dried, yielding a high-purity material suitable for subsequent pharmaceutical synthesis.[5]

Applications in Drug Discovery and Development

Halogenated anilines are foundational building blocks in medicinal chemistry. The inclusion of halogen atoms, particularly fluorine, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, which are key pharmacokinetic properties.[6][7]

The primary, high-profile application of this compound is as a key starting material for AZD4625 , a potent and selective inhibitor of the KRASG12C protein mutation, a significant driver in many cancers.[5] The unique substitution pattern of the aniline is essential for building the final complex structure of the inhibitor, which is designed to bind to its biological target with high specificity.[1] The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors, which can modulate various biological pathways.[1] This direct and validated link to a late-stage clinical candidate underscores the compound's importance to the pharmaceutical industry.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the development of next-generation therapeutics. Its well-defined structure and physicochemical properties, combined with a robust and scalable synthesis, make it a reliable intermediate for pharmaceutical manufacturing. Its critical role in the synthesis of the KRASG12C inhibitor AZD4625 highlights its significant contribution to the field of oncology and solidifies its position as a compound of high interest for researchers and drug development professionals.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13732746, 3-Bromo-2,4-difluoroaniline.

- Zhonghan. (n.d.). China 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1 Manufacturer, Supplier.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14600696, 3-Bromo-2,5-difluoropyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270688, 2-Bromo-3,5-difluoroaniline.

-

ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

Sources

- 1. Buy 3-Bromo-2,5-difluoroaniline | 1269232-99-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. China 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1 Manufacturer, Supplier | Zhonghan [xsu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 3-Bromo-2,5-difluoroaniline hydrochloride

This document provides a comprehensive technical overview of the safety, handling, and hazard information for 3-Bromo-2,5-difluoroaniline hydrochloride (CAS No. 1787929-07-0). It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis who may handle this compound. The information herein is synthesized from available safety data sheets and general toxicological principles for halogenated anilines to ensure a high standard of scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromine and fluorine atoms, combined with the aniline functional group, imparts specific reactivity and also necessitates careful handling due to its potential biological activity and toxicity.[1] The hydrochloride salt form generally enhances water solubility compared to the free aniline base.

Table 1: Physicochemical and Identification Data | Property | Value | Source | | --- | --- | --- | | CAS Number | 1787929-07-0 |[2] | | Molecular Formula | C₆H₅BrClF₂N |[2] | | Molecular Weight | 244.46 g/mol |[2] | | Appearance | Typically a solid crystalline material, appearing as a white to light-colored powder.[1][3] | | Purity | Commonly available at ≥97% |[2] | | Storage | Store at room temperature in a dry, well-ventilated place.[2][4] |

Hazard Identification and GHS Classification

As a substituted aniline, this compound is classified as hazardous. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for causing skin and eye irritation.[3][5] The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data synthesized from supplier safety information for this compound and structurally similar compounds.[2][6][7]

Toxicological Profile:

The toxicity of halogenated anilines is a significant concern. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[8] This leads to cyanosis and, in severe cases, can result in cardiovascular collapse and central nervous system depression due to hypoxia.[8] While specific data for this compound is limited, it is prudent to assume it carries similar risks.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, dermal absorption, and eye contact. Ingestion is a less common but potentially severe route of exposure.[5]

-

Acute Effects: Immediate symptoms of overexposure can include irritation of the skin, eyes, and respiratory tract.[3] Systemic effects following significant absorption may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin and mucous membranes), which are hallmark signs of methemoglobinemia.[8]

-

Chronic Effects: Long-term exposure to anilines has been associated with damage to the blood system.[9] There is insufficient data to classify the carcinogenic or mutagenic potential of this specific compound, but caution is warranted given the known hazards of the broader chemical class.

Safe Handling and Exposure Control

A proactive approach to safety, grounded in the principles of risk assessment and control, is essential when working with this compound. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should guide all handling procedures.

Engineering Controls:

The primary engineering control for handling powdered chemicals like this compound is a certified chemical fume hood.[10] This contains dust and vapors, preventing inhalation. All weighing and solution preparation activities must be conducted within a fume hood.[11] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[4][12]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent dermal and eye exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before use. | Provides a chemical barrier against dermal absorption.[4] |

| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne dust particles. |

| Skin and Body | A lab coat, closed-toe shoes, and long pants. | Prevents incidental skin contact.[12] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[11][12] | Protects against inhalation of fine dust particles. |

Safe Handling Protocol:

-

Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm that an appropriate chemical waste container is available.

-

Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.

-

Dissolving: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.

-

Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[4]

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious and alert, give them water to drink. Call a poison control center or doctor immediately for treatment advice.[3][12]

Spill and Fire Response:

-

Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[11] Wearing appropriate PPE, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for disposal.[13][14] Avoid creating dust.[11]

-

Fire Fighting: This compound is combustible.[12] Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[11][12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF), can be generated.[12]

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][12] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, acids, and acid chlorides.[12]

Disposal:

Dispose of this chemical and its container in accordance with all local, regional, and national regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3][12] Do not allow the material to enter drains or surface water.[4]

References

-

Capot Chemical. (2016, September 26). Material Safety Data Sheet: 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline: Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270688, 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Aniline. Retrieved from [Link]

-

Safe Work Australia. (2014, September). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Zhonghan. (n.d.). 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1. Retrieved from [Link]

Sources

- 1. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. mu.edu.sa [mu.edu.sa]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. nj.gov [nj.gov]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to the Storage and Stability of 3-Bromo-2,5-difluoroaniline hydrochloride

Introduction

3-Bromo-2,5-difluoroaniline hydrochloride is a key starting material and intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, imparts distinct chemical properties that are leveraged in the development of complex molecules.[1] As with any critical raw material in the drug development pipeline, a thorough understanding of its storage requirements and stability profile is paramount to ensure its quality, purity, and performance in downstream applications. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, delves into its potential degradation pathways, and outlines protocols for its stability assessment.

Chemical and Physical Properties Influencing Stability

The stability of this compound is intrinsically linked to its chemical structure and physical state. As a hydrochloride salt of a primary aromatic amine, several factors must be considered.

Hygroscopicity and Light Sensitivity

Aniline hydrochlorides, in general, are known to be hygroscopic and sensitive to light and air.[2][3] Exposure to moisture can lead to the absorption of water, which may initiate or accelerate degradation reactions. Similarly, exposure to light and air can cause the compound to darken, indicating potential oxidative or photolytic degradation.[2]

Thermal Stability

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of degradation from environmental factors.

Optimal Storage Conditions

Based on supplier recommendations and the known properties of similar compounds, this compound should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature.[5] | Avoids potential thermal degradation at elevated temperatures. |

| Atmosphere | In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to air and moisture, preventing oxidative and hydrolytic degradation.[2][3] |

| Light | In a light-resistant container, stored in a dark place. | Protects the compound from photolytic degradation.[2] |

| Humidity | In a dry environment. Consider the use of a desiccator for long-term storage. | Mitigates the effects of hygroscopicity.[6] |

Handling Procedures

Proper handling is crucial to prevent contamination and degradation.

-

Dispensing: Weighing and transferring of the compound should be performed in a controlled environment, such as a glove box or a fume hood with low humidity, to minimize exposure to air and moisture.

-

Container Management: Always ensure that the container is tightly sealed after use to prevent the ingress of air and moisture.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for identifying impurities that may arise during storage. The degradation of this compound can be anticipated to proceed through several mechanisms, primarily hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

As a hydrochloride salt, the compound exists in equilibrium with its free base form in the presence of water. While the salt form is generally more stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the aniline functional group, although this is less common for anilines compared to esters or amides. A more likely scenario is that the presence of water facilitates other degradation reactions.

Oxidative Degradation

Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions. The oxidation of anilines can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds. The presence of the electron-withdrawing fluorine atoms may slightly deactivate the ring towards oxidation, but the primary amino group remains a site of reactivity.

Photolytic Degradation

Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. For halogenated aromatic compounds, photolysis can sometimes lead to dehalogenation, where a halogen atom is replaced by a hydrogen atom. It can also promote oxidative degradation pathways.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of 3-Bromo-2,5-difluoroaniline HCl.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study and a long-term stability study are recommended.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[7]

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[8]

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Long-Term Stability Study Protocol

Long-term stability studies are conducted to establish the re-test period or shelf life of a substance under recommended storage conditions.[9]

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

-

Sample Preparation: Package the compound in its intended commercial packaging or in a container that mimics it (e.g., amber glass vials with screw caps).

-

Storage Conditions: Store the samples under the following conditions as per ICH Q1A(R2) guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the active substance content using a validated stability-indicating HPLC method.

-

Purity: Determination of the levels of any degradation products.

-

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful use in research and development. By adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation and ensure the material's integrity. The implementation of systematic stability studies, including forced degradation and long-term testing, is essential for a comprehensive understanding of its stability profile and for the establishment of appropriate re-test dates or shelf lives. While specific degradation products for this compound are not extensively documented in the literature, the general principles of aniline and halogenated aromatic compound stability provide a strong foundation for its proper management.

References

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

- Carstensen, J. T., & Rhodes, C. T. (2008). Drug stability principles and practices (3rd ed.). Marcel Dekker.

- European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.

- Hongsawat, W., & Vangnai, A. S. (2011). Degradation of monochloroaniline by Delftia tsuruhatensis H1.

-

INCHEM. (n.d.). ICSC 1013 - ANILINE HYDROCHCHLORIDE. Retrieved from [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8870, Benzenamine hydrochloride (1:1). Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

- Patel, K. M. (2014). Development and validation of stability indicating HPLC method for estimation of Xipamide in synthetic mixture (Master's thesis, Uka Tarsadia University).

- Ranjit, S. (2012). Current trends in force degradation study for pharmaceutical product development.

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(2), 1-14.

- Yao, L., et al. (2011). Biodegradation of dichloroanilines by Bacillus megaterium IMT21. Journal of Environmental Sciences, 23(10), 1683-1689.

- Zhai, H., & Zhang, X. (2020). Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination of Anilines. Environmental Science & Technology, 54(4), 2279–2288.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 3. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. chemscene.com [chemscene.com]

- 6. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Monoamination for the Synthesis of 3-Bromo-2,5-difluoroaniline

Introduction: The Strategic Importance of 3-Bromo-2,5-difluoroaniline in Drug Discovery

3-Bromo-2,5-difluoroaniline is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions.[1][2][3] A notable application of this intermediate is in the synthesis of KRASG12C inhibitors, a class of targeted anticancer agents.[4][5]

The selective synthesis of 3-Bromo-2,5-difluoroaniline, however, presents a significant challenge. Starting from readily available 1,3-dibromo-2,5-difluorobenzene, achieving selective monoamination without the formation of the undesired di-aminated byproduct requires a carefully optimized catalytic system. This document provides a detailed, field-proven protocol for the palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene, leveraging the Buchwald-Hartwig amination reaction.

The Challenge of Selective Monoamination

The primary challenge in the amination of dihalogenated arenes is controlling the selectivity for mono- versus di-substitution.[4] When two identical halogen atoms are present, the first amination reaction can activate the aromatic ring, making the second amination faster than the first. This often leads to a mixture of mono- and di-aminated products, which can be difficult to separate and results in lower yields of the desired mono-aminated product.

To overcome this challenge, the choice of catalyst, ligand, base, and reaction conditions is crucial. A bulky ligand can sterically hinder the second amination, while carefully controlling the stoichiometry of the amine nucleophile can also favor the mono-substituted product.[4]

The Buchwald-Hartwig Approach: A Robust Solution

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6] This reaction has been successfully applied to the synthesis of 3-Bromo-2,5-difluoroaniline on a large scale. The key to this successful synthesis is the use of an ammonia surrogate, benzophenone imine, in combination with a specific palladium catalyst and ligand system.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[7][8][9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Optimized Protocol for 3-Bromo-2,5-difluoroaniline Synthesis

This protocol is based on a successfully scaled-up manufacturing process and is designed for high yield and selectivity.[4][5]

Reaction Scheme

Caption: Two-step synthesis of 3-Bromo-2,5-difluoroaniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3-Dibromo-2,5-difluorobenzene | ≥98% | Commercially available |

| Benzophenone Imine | ≥97% | Commercially available |

| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercially available |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Commercially available |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥97% | Commercially available |

| Isopropyl Acetate (iPrOAc) | Anhydrous, ≥99.5% | Commercially available |

| Hydrochloric Acid (HCl) | 37% aqueous solution | Reagent grade |

| Deionized Water | ||

| Nitrogen Gas | High purity |

Step-by-Step Protocol

Step 1: Palladium-Catalyzed C-N Coupling

-

To a clean, dry, and nitrogen-purged reactor, add 1,3-dibromo-2,5-difluorobenzene (1.0 eq), potassium phosphate (4.0 eq), Pd(dba)₂ (0.005 eq), and Xantphos (0.006 eq).

-

Add anhydrous isopropyl acetate (iPrOAc) to the reactor.

-

Begin stirring the mixture and add benzophenone imine (1.1 eq) to the reactor.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

Step 2: Hydrolysis and Isolation

-

Once the C-N coupling is complete, cool the reaction mixture to room temperature.

-

Slowly add deionized water to the reaction mixture.

-

Carefully add concentrated hydrochloric acid (aq. HCl) to the mixture to adjust the pH to <2. This will hydrolyze the imine intermediate and form the HCl salt of the product.

-

Stir the mixture for 1-2 hours at room temperature to ensure complete hydrolysis.

-

The product, 3-bromo-2,5-difluoroaniline hydrochloride, will precipitate out of solution.

-

Isolate the solid product by filtration.

-

Wash the filter cake with iPrOAc and then with deionized water.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use a fresh batch of Pd(dba)₂ and Xantphos. Consider using a pre-catalyst. |

| Insufficient mixing | Increase the stirring rate, especially for larger scale reactions, to ensure good contact between the solid base and the reactants. | |

| Formation of Di-aminated Byproduct | Excess benzophenone imine | Use a slight excess (1.05-1.1 eq) of benzophenone imine. A large excess can promote di-amination. |

| High reaction temperature | Maintain the reaction temperature at 80 °C. Higher temperatures may lead to increased di-amination. | |

| Incomplete Hydrolysis | Insufficient acid | Ensure the pH is <2 after the addition of HCl. Add more acid if necessary. |

| Insufficient stirring | Stir vigorously during hydrolysis to ensure good mixing of the organic and aqueous phases. |

Conclusion

The palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene using benzophenone imine as an ammonia surrogate is a reliable and scalable method for the synthesis of 3-Bromo-2,5-difluoroaniline. The use of the Pd(dba)₂/Xantphos catalytic system with K₃PO₄ as the base in iPrOAc provides high selectivity for the desired mono-aminated product. This protocol has been successfully implemented on a large scale, demonstrating its robustness for the production of this key pharmaceutical intermediate.[4][5]

References

-

The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. (n.d.). Retrieved from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). ACS Catalysis, 8(10), 9413-9433. [Link]

-

Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2020). Organic Process Research & Development, 24(9), 1826-1835. [Link]

-

Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (n.d.). University of Leicester. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]

-

Palladium-catalyzed distal selective C–H chalcogenation of biphenyl amines. (2021). Chemical Communications, 57(80), 10397-10400. [Link]

-

Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2020). ACS Publications. [Link]

-

The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

-

Palladium-Catalyzed Branch- and Z-Selective Allylic C-H Amination with Aromatic Amines. (2023). Angewandte Chemie International Edition, 62(5), e202214631. [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2014). The Journal of Organic Chemistry, 79(16), 7491-7500. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(19), 6243. [Link]

-

Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022). ChemRxiv. [Link]

-

Palladium-Catalyzed Dearomative syn-1,4-Diamination. (2021). Journal of the American Chemical Society, 143(30), 11495-11501. [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Palladium-Catalyzed Dearomative syn-1,4-Diamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: 3-Bromo-2,5-difluoroaniline as a Strategic Building Block in Organic Synthesis

Introduction: The Strategic Importance of 3-Bromo-2,5-difluoroaniline

3-Bromo-2,5-difluoroaniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—a bromine atom ortho to a fluorine and meta to the amine, with a second fluorine para to the amine—provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective, sequential chemical transformations, making it an invaluable intermediate.

This guide provides an in-depth look at the synthetic utility of 3-Bromo-2,5-difluoroaniline, focusing on its application in constructing high-value compounds. Notably, it serves as a key starting material in the scalable synthesis of precursors for targeted anticancer therapies, such as KRASG12C inhibitors.[3] We will explore the physicochemical properties, strategic advantages, and detailed protocols for key transformations, providing researchers with the foundational knowledge to effectively leverage this powerful synthetic tool.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes key properties and safety information for 3-Bromo-2,5-difluoroaniline.

| Property | Value | Reference |

| CAS Number | 1787929-07-0 (for HCl salt) | [4] |

| Molecular Formula | C₆H₄BrF₂N | [5] |

| Molecular Weight | 208.01 g/mol | [5] |

| Appearance | Solid Crystalline | [6] |

| Purity | Typically ≥98% | [1] |

| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Air sensitive. | [6][7] |

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][7][8][9][10]

The Strategic Advantage in Synthesis: Causality Behind the Atoms

The utility of 3-Bromo-2,5-difluoroaniline is not accidental; it is a direct result of the electronic and steric properties imparted by its specific halogen substitution pattern.

The Bromine Atom: A Versatile Handle for Cross-Coupling

The bromine atom serves as a reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[11] This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[12]

-

Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, allowing for the formation of biaryl structures by coupling with boronic acids or esters. This is a cornerstone reaction for building the core scaffolds of many kinase inhibitors.[13][14]

-

Buchwald-Hartwig Amination: The same C-Br bond can be functionalized to form C-N bonds, providing access to complex substituted anilines and diarylamines.[12][15] This reaction has revolutionized the synthesis of aromatic amines, which are prevalent in pharmaceuticals.[12]

-

Sonogashira Coupling: The bromine allows for the introduction of alkyne moieties, further expanding the molecular diversity achievable from this starting material.

The Fluorine Atoms: Modulators of Physicochemical and Biological Properties

The two fluorine atoms are not mere spectators; they play a crucial role in modulating the properties of both the intermediate and the final target molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry for enhancing drug efficacy and safety.[16][17][18]

-

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[16][19]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions, enhancing binding affinity.[16][20]

-

Membrane Permeability & Bioavailability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[19][21]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity profiles.[21]

Application Highlight: Synthesis of a Precursor to the KRASG12C Inhibitor AZD4625

A compelling demonstration of 3-Bromo-2,5-difluoroaniline's utility is its use in the large-scale synthesis of a key precursor for the anticancer agent AZD4625.[3] The process involves a highly optimized, palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene.[3]

This optimized process, which utilizes a low-loading Pd(dba)₂/Xantphos catalyst system, allows for the production of the target aniline on a multi-kilogram scale, highlighting the industrial relevance and robustness of reactions involving this structural motif.[3]

Key Synthetic Transformations & Protocols

The true power of 3-Bromo-2,5-difluoroaniline lies in its reactivity. The following sections provide detailed, generalized protocols for two of the most important transformations it can undergo.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of 3-Bromo-2,5-difluoroaniline with an arylboronic acid.

Causality: The goal is to form a new C-C bond at the position of the bromine atom. This is achieved via a catalytic cycle involving a palladium catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step, which transfers the aryl group from boron to palladium.[22] The ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

Sources

- 1. nbinno.com [nbinno.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. m.youtube.com [m.youtube.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pharmacyjournal.org [pharmacyjournal.org]

- 19. researchgate.net [researchgate.net]

- 20. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 21. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 3-Bromo-2,5-difluoroaniline HCl via Hydrolysis of a Haloaryl-imine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-2,5-difluoroaniline in Medicinal Chemistry

3-Bromo-2,5-difluoroaniline is a key building block in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline core, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The strategic placement of these halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors for oncology.

This document provides a comprehensive guide to the synthesis of 3-Bromo-2,5-difluoroaniline hydrochloride (HCl) through the acid-catalyzed hydrolysis of a haloaryl-imine intermediate. The protocol described herein is based on established, scalable chemical processes, offering a robust and reliable method for producing this important pharmaceutical intermediate.

Reaction Mechanism and Scientific Principles

The overall synthesis involves a two-step process: the formation of a haloaryl-imine intermediate followed by its hydrolysis to the desired aniline.

-

Formation of the Haloaryl-imine Intermediate: This step typically involves a palladium-catalyzed cross-coupling reaction between an appropriate di-halogenated benzene derivative and an imine, such as benzophenone imine. This reaction, a variation of the Buchwald-Hartwig amination, allows for the selective formation of a carbon-nitrogen bond.

-

Hydrolysis of the Haloaryl-imine Intermediate: The hydrolysis of the imine to the corresponding aniline is the focus of this application note. This reaction is typically carried out under acidic conditions. The acid catalyst plays a crucial role in activating the imine towards nucleophilic attack by water.

The mechanism of acid-catalyzed imine hydrolysis proceeds through the following key steps[1]:

-

Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the imine nitrogen by the acid catalyst (e.g., HCl). This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom of the intermediate.

-

Elimination of the Amine: The C-N bond cleaves, leading to the departure of the amine (in this case, a primary amine that is further protonated to an ammonium salt) and the formation of a protonated carbonyl group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl group to yield the final aldehyde or ketone byproduct and regeneration of the acid catalyst.

The use of hydrochloric acid not only catalyzes the hydrolysis but also converts the resulting 3-Bromo-2,5-difluoroaniline into its hydrochloride salt, which often has improved stability and handling characteristics as a crystalline solid.

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Amination of Di-halogenated Benzenes

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions, with a specific focus on the amination of di-halogenated benzene substrates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of these powerful yet sensitive transformations. Here, we will address common challenges, from achieving selective mono- or di-substitution to overcoming catalyst deactivation, by providing in-depth, mechanistically grounded troubleshooting advice and practical, field-tested protocols.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.

Q1: My reaction is stalled at the mono-amination stage, and I cannot achieve the desired di-aminated product. What is happening and how can I fix it?

A1: This is the most frequent challenge in the amination of di-haloarenes. The primary cause is the electronic deactivation of the aromatic ring after the first C-N bond formation. The electron-donating nature of the newly installed amino group significantly reduces the electrophilicity of the second C-X bond, making the second oxidative addition step of the catalytic cycle much more difficult.[1]

Probable Causes & Solutions:

-

Insufficiently Active Catalyst System: The catalyst system that was effective for the first amination may not be potent enough for the second, more demanding step.

-

Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. "Buchwald-type" biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[2] These ligands create a more electron-rich palladium center, which facilitates the cleavage of the second C-X bond.

-

-

Weak Base: The basicity of the reaction medium can be critical. A weaker base might not be sufficient to deprotonate the amine or the intermediate palladium complex effectively for the second coupling.

-

Solution: Consider using a stronger base. While sodium tert-butoxide (NaOtBu) is a common choice, lithium bis(trimethylsilyl)amide (LHMDS) can be more effective in challenging cases.[2] However, be mindful of substrate compatibility, as strong bases can be incompatible with sensitive functional groups like esters or ketones.[2]

-

-

Reaction Temperature and Time: The higher activation energy for the second amination often requires more forcing conditions.

-

Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS. Extended reaction times (24-48 hours) may also be necessary.

-

Troubleshooting Workflow for Incomplete Di-amination

Sources

Validation & Comparative

3-Bromo-2,5-difluoroaniline vs. Its Positional Isomers in Modern Synthesis

An Application Scientist's Guide to Aromatic Scaffolds:

Introduction: In the precise architecture of drug design and materials science, the selection of a foundational building block is a critical decision that dictates the course of a synthesis. Halogenated anilines, particularly bromo-difluoroaniline isomers, are prized intermediates. The aniline moiety offers a versatile nucleophilic handle for constructing amides and heterocycles. Concurrently, the fluorine atoms are strategically employed to enhance metabolic stability, binding affinity, and lipophilicity—key parameters in drug development.[1] The bromine atom serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

However, the positional arrangement of these functional groups is far from trivial. The interplay of steric hindrance and electronic effects governs the reactivity of each site, creating a unique synthetic profile for each isomer. This guide provides an in-depth, evidence-based comparison of 3-Bromo-2,5-difluoroaniline and its common positional isomers, offering field-proven insights to guide researchers in making the most strategic choice for their synthetic campaigns.

The Isomers: A Comparative Overview of Inherent Reactivity

The distinct substitution patterns of bromo-difluoroanilines create unique electronic and steric environments, which in turn dictate their synthetic utility. Understanding these intrinsic properties is the first step toward rational synthetic design.

| Isomer | Key Structural Features & Predicted Reactivity Profile |

| 3-Bromo-2,5-difluoroaniline | The bromine at C3 is meta to the activating amino group, flanked by two withdrawing fluorine atoms. This arrangement provides a sterically accessible bromine for cross-coupling and clear regiochemical direction from the amino group for subsequent substitutions. |

| 2-Bromo-3,5-difluoroaniline | Bromine is positioned ortho to the amino group, introducing significant steric hindrance. This can impede reactions at the amino nitrogen and reduce the efficiency of cross-coupling at the C-Br bond, often necessitating specialized catalysts or harsher conditions.[2] |

| 4-Bromo-2,6-difluoroaniline | Bromine is para to the amino group, while two fluorine atoms provide substantial steric bulk around the amine.[3] This isomer is a versatile building block, with the bromine enabling Pd-catalyzed couplings and the amine serving as a nucleophile.[4] It is used in the synthesis of materials for OLEDs and perovskite solar cells.[4][5] |

| 5-Bromo-2,4-difluoroaniline | The bromine atom is activated by the electron-withdrawing effects of the flanking fluorine atoms, making it highly suitable for nucleophilic aromatic substitution and cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6] |

The Strategic Advantage of 3-Bromo-2,5-difluoroaniline

This isomer is frequently selected as a starting material in complex syntheses, such as for the anticancer KRASG12C inhibitor AZD4625, due to its well-defined and predictable reactivity.[7][8]

Synthesis at Scale

The development of robust manufacturing processes underscores the industrial importance of this building block. A notable large-scale synthesis involves the Pd(0)-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene, followed by hydrolysis.[7][8] Optimization studies have refined this process to use low palladium loadings (0.5 mol%), making it efficient for producing multi-kilogram quantities.[7][8]

Caption: Large-scale synthesis of 3-Bromo-2,5-difluoroaniline.[7]

Regiocontrol in Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution.[9][10] In 3-bromo-2,5-difluoroaniline, the C4 and C6 positions are activated. The fluorine at C2 and bromine at C3 exert steric and electronic influence, often allowing for selective functionalization. Computational methods can predict the most nucleophilic centers, confirming that substitution is directed by the most activating group on the ring.[11]

Efficiency in Palladium-Catalyzed Cross-Coupling

The bromine at C3 is sterically unencumbered, facilitating the crucial oxidative addition step in catalytic cycles like the Suzuki-Miyaura reaction. This accessibility allows for efficient coupling under standard conditions, a significant advantage over more hindered isomers.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling an arylboronic acid with 3-bromo-2,5-difluoroaniline, a cornerstone transformation in modern medicinal chemistry.[2][12]

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 3-bromo-2,5-difluoroaniline (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[13]

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water.[13]

-

Reaction: Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Trustworthiness: This protocol's success relies on the foundational principles of the Suzuki reaction, where the base activates the boronic acid for transmetalation with the palladium center.[12][14] The choice of a phosphine ligand like dppf stabilizes the palladium catalyst and facilitates the catalytic cycle.

A Field-Based Comparison: Reactivity Challenges of Positional Isomers

The theoretical advantages of 3-bromo-2,5-difluoroaniline are borne out in practice when compared against its isomers.

The Steric Penalty: 2-Bromo Isomers

For isomers like 2-bromo-3,5-difluoroaniline, the proximity of the bromine to the amino group creates significant steric repulsion.

-

N-Functionalization: Acylation or alkylation of the amino group is often slower and may require more forcing conditions.

-

Cross-Coupling: The steric bulk around the C-Br bond can severely hinder the approach of the palladium catalyst. While Suzuki couplings on unprotected ortho-bromoanilines have been developed, they can be challenging and substrate-dependent, sometimes resulting in low yields.[2]

The Electronic and Steric Puzzle: 4-Bromo-2,6-difluoroaniline

In 4-bromo-2,6-difluoroaniline, the bromine is electronically activated by the para-amino group. However, the two ortho-fluorine atoms create a crowded environment around the amine. This dual substitution pattern influences reactivity in several ways:

-

Altered Basicity: The strongly electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen.

-

Hydrogen Bonding: The ortho-fluorine substituents can form intramolecular N-H···F hydrogen bonds, which can influence conformation and reactivity.[15]

-

Cross-Coupling: While the C-Br bond is reactive, the overall electronic nature of the ring, modified by the multiple fluorine atoms, can impact the catalytic cycle.

Caption: Comparative synthetic utility in Suzuki cross-coupling reactions.

Conclusion

While each bromo-difluoroaniline isomer possesses unique utility, 3-bromo-2,5-difluoroaniline frequently emerges as a superior building block for complex molecular synthesis. Its balanced substitution pattern mitigates the steric hindrance found in ortho-bromo isomers and provides a clearer, more predictable reactivity profile than some highly substituted alternatives. This allows for efficient and regioselective functionalization at both the bromine and the aromatic ring, making it a strategic and reliable choice for researchers in drug discovery and materials science. Understanding these isomer-specific nuances is paramount for designing efficient, robust, and scalable synthetic routes.

References

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P

- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - ACS Public

- The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applic

- 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4 - Ossila.

- The Chemistry Behind 5-Bromo-2,4-difluoroaniline: Reactivity and Synthesis P

- (PDF)

- Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline - BOC Sciences.

- 4-Bromo-2,6-difluoroaniline 98 67567-26-4 - Sigma-Aldrich.

- Regioselectivity in Electrophilic Arom

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester.

- 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191 - PubChem.

- Fast and accurate prediction of the regioselectivity of electrophilic arom

- introduction to regioselectivity in arom

- Suzuki Coupling - Organic Chemistry Portal.

- 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 - UniVOOK Chemical.